1-(2-METHOXYPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE

Description

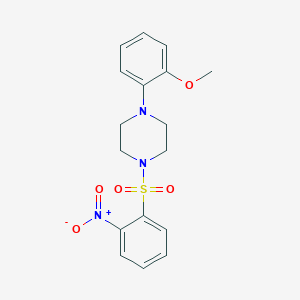

1-(2-Methoxyphenyl)-4-(2-nitrobenzenesulfonyl)piperazine is a piperazine derivative characterized by a 2-methoxyphenyl group at the 1-position and a 2-nitrobenzenesulfonyl moiety at the 4-position. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro, sulfonyl) groups, which influence its physicochemical properties, such as solubility, logP, and receptor binding affinity.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-25-16-8-4-2-6-14(16)18-10-12-19(13-11-18)26(23,24)17-9-5-3-7-15(17)20(21)22/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVPMFSOFFEAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-METHOXYPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of the nitro group to the benzene ring.

Sulfonation: Addition of the sulfonyl group to the nitrobenzene.

Methoxylation: Introduction of the methoxy group to the phenyl ring.

Piperazine Formation: Formation of the piperazine ring and subsequent substitution with the methoxyphenyl and nitrobenzenesulfonyl groups.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

1-(2-METHOXYPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperazine, including 1-(2-methoxyphenyl)-4-(2-nitrobenzenesulfonyl)piperazine, exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications of piperazine derivatives can enhance their activity against human cancer cells by inhibiting specific pathways involved in tumor growth and metastasis .

Antithrombotic Properties

The compound has been identified as a potential inhibitor of coagulation factors, particularly factor Xa, which is crucial in the blood coagulation cascade. This suggests its utility in preventing thromboembolic disorders. Patents have been filed that describe the synthesis and application of related piperazine derivatives as anticoagulants .

Enzyme Inhibition Studies

The structural characteristics of this compound allow for its use in enzyme inhibition studies. Research has shown that compounds with similar structures can act as allosteric inhibitors for various enzymes, leading to insights into enzyme mechanisms and potential therapeutic targets .

Neuropharmacology

Piperazine derivatives are known for their activity on neurotransmitter systems. The specific compound under discussion may influence serotonin or dopamine receptors, making it a candidate for further exploration in neuropharmacological studies aimed at treating mood disorders or schizophrenia .

Synthesis of Novel Compounds

The synthesis of this compound involves several steps that can be optimized for yield and purity. This compound serves as an intermediate for creating more complex molecules with desired biological activities .

Functionalization Reactions

The compound can be utilized in functionalization reactions, such as Aza-Michael additions, to create new derivatives with potentially enhanced pharmacological properties . These synthetic strategies are crucial for developing libraries of compounds for high-throughput screening in drug discovery.

Case Study: Anticancer Evaluation

A study evaluated the anticancer activity of a series of piperazine derivatives, including this compound, against breast cancer cell lines. The results indicated that certain modifications led to increased apoptosis in cancer cells compared to controls, highlighting the importance of structural variations in enhancing biological activity .

Case Study: Enzyme Inhibition

In a separate study focused on enzyme inhibition, the compound was tested against various kinases involved in cancer signaling pathways. It was found to exhibit selective inhibition, making it a valuable lead compound for further development as a targeted therapy .

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous piperazine derivatives, focusing on structural variations, receptor interactions, and pharmacological profiles.

Sulfonyl-Containing Piperazines

Key Observations :

- The 2-nitrobenzenesulfonyl group in the target compound provides a balance between electron-withdrawing effects and moderate steric bulk, unlike the more lipophilic mesitylsulfonyl group .

- Sulfonyl groups generally enhance metabolic stability but may reduce blood-brain barrier permeability compared to alkyl or aryl ether analogs .

Nitro-Substituted Piperazines

Key Observations :

- Ortho-nitro substituents (as in the target compound) are less common than para-nitro analogs but may offer unique steric interactions in receptor binding .

- Nitro groups correlate with increased toxicity risks (e.g., mutagenicity) in some derivatives, necessitating careful SAR optimization .

Arylpiperazines with Receptor-Targeting Moieties

Key Observations :

- The target compound’s 2-nitrobenzenesulfonyl group differs from HBK analogs’ flexible phenoxy chains, which improve solubility but reduce CNS penetration .

- Piperidine hybrids (e.g., ) show superior dopamine receptor selectivity compared to sulfonyl derivatives, suggesting sulfonyl groups may favor off-target interactions .

Biological Activity

1-(2-Methoxyphenyl)-4-(2-nitrobenzenesulfonyl)piperazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a 2-methoxyphenyl group and a 2-nitrobenzenesulfonyl moiety. The synthesis typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-nitrobenzenesulfonyl chloride under basic conditions, leading to the formation of the target compound with high yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with nitro groups can inhibit DNA synthesis in bacteria, leading to cell death through the production of toxic radical species . The agar disc-diffusion method has been employed to evaluate the antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects against cancer cell lines. A related study highlighted that piperazine derivatives exhibit notable cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values ranged from 0.15 to 1.4 µM for several synthesized compounds, indicating potent anti-cancer properties . The mechanism of action is thought to involve disruption of microtubule dynamics, akin to known tubulin inhibitors .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Key findings from various studies suggest:

- Substituent Effects : The presence of electron-withdrawing groups (like nitro) enhances the compound's reactivity and biological activity. Conversely, electron-donating groups can diminish these effects.

- Piperazine Ring Modifications : Alterations in the piperazine ring can significantly affect binding affinity and selectivity towards biological targets, such as kinases or tubulin .

| Compound | Substituent | IC50 (µM) | Target |

|---|---|---|---|

| A | Nitro | 0.15 | Tubulin |

| B | Methoxy | 0.50 | Kinase |

| C | Chlorine | 1.00 | Bacteria |

Case Studies

- Antibacterial Activity : A study evaluated a series of nitro-substituted piperazines against resistant strains of bacteria. The results indicated that compounds similar to our target showed enhanced activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with MIC values significantly lower than those of standard antibiotics .

- Cancer Cell Line Studies : In vitro assays with MDA-MB-231 cells revealed that modifications on the piperazine scaffold could lead to increased cytotoxicity, suggesting a potential pathway for developing new anticancer agents .

Q & A

Q. Methodological Recommendation :

- Perform dose-response curves across multiple assays (e.g., cAMP accumulation, calcium flux).

- Use high-resolution mass spectrometry (HRMS) to confirm compound identity and purity before biological testing .

What analytical techniques are most effective for characterizing this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substitution. Key signals:

- Methoxy group: ~3.8 ppm (singlet, 3H).

- Piperazine protons: 2.5–3.5 ppm (multiplet) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z ~434.1 for C₁₇H₁₈N₃O₅S) .

Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Advanced Research Question

- ADME Prediction : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier permeability. The nitro group may reduce bioavailability due to high polarity; consider substituting with bioisosteres (e.g., trifluoromethyl) .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .

- SAR Analysis : Compare with analogs like 1-(3-methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine to identify critical substituents for activity .

Advanced Research Question

- Solvent Selection : Replace DCM with toluene for safer large-scale reactions .

- Catalyst Recycling : Immobilize TEA on silica gel to reduce waste .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and automate quenching .

- Crystallization Optimization : Screen solvents (e.g., ethanol/water) to improve yield and polymorph control .

Case Study : A 10x scale-up of a similar sulfonylated piperazine achieved 85% yield by switching to flow chemistry .

How should researchers design experiments to elucidate the mechanism of action for this compound?

Basic Research Question

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins .

- Pathway Analysis : RNA sequencing (RNA-seq) of treated cells (e.g., HEK-293) to identify dysregulated pathways .

- Functional Assays : Measure intracellular calcium levels (Fluo-4 AM dye) to assess GPCR modulation .

Q. Advanced Recommendation :

What are the critical stability considerations for long-term storage of this compound?

Basic Research Question

- Degradation Pathways : Nitro groups are prone to photodegradation; store in amber vials at -20°C .

- Moisture Sensitivity : Sulfonamide bonds may hydrolyze under humid conditions; use desiccants (silica gel) .

- Analytical Monitoring : Perform HPLC every 6 months to detect degradation products (e.g., free piperazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.